molecular formula C6H3BrF3NO B1371720 5-Bromo-2-trifluoromethoxypyridine CAS No. 886371-77-3

5-Bromo-2-trifluoromethoxypyridine

Cat. No.: B1371720
CAS No.: 886371-77-3
M. Wt: 241.99 g/mol
InChI Key: SQDAZGGFXASXDW-UHFFFAOYSA-N
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Description

5-Bromo-2-trifluoromethoxypyridine is a useful research compound. Its molecular formula is C6H3BrF3NO and its molecular weight is 241.99 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Bromo-2-trifluoromethoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s trifluoromethoxy group is particularly important in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism . These effects are often dose-dependent and can vary between different cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding is often mediated by the trifluoromethoxy group, which can form strong interactions with amino acid residues . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . This degradation can lead to a loss of activity and changes in its effects on cellular function . Long-term studies have shown that the compound can have persistent effects on cellular processes, even after its removal from the culture medium .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate metabolic pathways and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and alterations in organ function . These effects are often observed at doses that exceed the compound’s therapeutic window, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in the metabolism of other compounds, thereby influencing metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation in cells . These interactions can have significant effects on cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside cells, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components . These interactions can influence the compound’s localization and activity within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . These localization patterns are often determined by the compound’s interactions with cellular proteins and other biomolecules .

Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDAZGGFXASXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672020
Record name 5-Bromo-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-77-3
Record name 5-Bromo-2-(trifluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(trifluoromethoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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